RN-1747
Description
Overview of TRP Channel Superfamily and Physiological Significance
The TRP superfamily of cation channels exhibits remarkable diversity in their activation mechanisms and ion selectivities. nih.gov These channels are expressed in the plasma membranes of various cell types and are activated by a wide range of intracellular and extracellular stimuli. jebms.org TRP channels play critical roles in sensory physiology, contributing to the perception of vision, taste, olfaction, hearing, touch, thermo- and osmosensation. nih.govjebms.org Beyond sensory functions, they also enable individual cells to sense changes in their local environment, such as alterations in osmolarity. nih.gov Many TRP channels function as signal integrators, responding to multiple inputs. nih.gov The mammalian TRP channel superfamily comprises 28 members, divided into seven subfamilies: TRPC (canonical), TRPV (vanilloid), TRPM (melastatin), TRPN (no mechanoreceptor potential C), TRPA (ankyrin), TRPP (polycystin), and TRPML (mucolipin). nih.govmdpi.com TRP channels are non-selective cation channels, although some exhibit higher permeability to specific ions like calcium. jebms.org They mediate the flux of cations such as Na⁺ and Ca²⁺ across the plasma membrane, influencing intracellular calcium concentrations and other cellular signaling pathways. researchgate.netuconn.edu Dysfunctional or dysregulated TRP channels have been linked to various diseases, highlighting their importance as potential therapeutic targets. jebms.orgresearchgate.net
Specific Focus on Transient Receptor Potential Vanilloid 4 (TRPV4) Channel
TRPV4, a member of the vanilloid subfamily, is a calcium-permeable cationic channel found in both sensory and non-sensory cells. plos.orgnih.gov It is widely expressed in various tissues, including kidneys, lungs, hearts, brains, endothelial cells, and dorsal root and trigeminal sensory ganglia. nih.gov TRPV4 plays a crucial role in cell volume homeostasis, medium viscosity regulation, and the modulation of ciliary beat frequency in epithelial cells. plos.orgmdpi.com It is also implicated in maintaining cell function by regulating Ca²⁺ concentrations in different cell types and organisms. tandfonline.com
TRPV4 channels typically form tetramers, with each subunit containing six transmembrane domains, a pore loop between the fifth and sixth transmembrane regions, and intracellular N- and C-termini. nih.govfrontiersin.org The N-terminus contains six ankyrin repeat domains, while the C-terminus includes calmodulin-binding domains and a PDZ domain, facilitating interactions with regulatory proteins. mdpi.commdpi.com
A defining characteristic of TRPV4 is its polymodal gating, meaning it can be activated by a diverse array of stimuli. plos.orgnih.govfrontiersin.org These stimuli include:
Physical Stimuli:
Moderate heat (typically within the range of 24 to 42 °C, though this can vary by cell type). mdpi.commdpi.com
Hypo-osmolarity and cell swelling. plos.orgnih.gov
Mechanical stress and shear stress. plos.orgnih.govfrontiersin.org
Low pH (acidity). plos.orgnih.gov
Chemical Stimuli:
Endogenous lipid agonists, such as arachidonic acid and its metabolites, including epoxyeicosatrienoic acids (EETs). plos.orgnih.govmdpi.comtandfonline.com
Phorbol (B1677699) esters, which can activate protein kinase C (PKC). plos.orgnih.gov
Endocannabinoids like anandamide. tandfonline.com
Phosphatidylinositol 4,5-bisphosphate (PIP₂). tandfonline.com
Lysophosphatidylcholine (LPC) and lysophosphatidic acid (LPA). tandfonline.com
The diverse activation mechanisms suggest that TRPV4 utilizes distinct gating pathways and functions as a signal integrator. nih.govfrontiersin.org Structural studies, including cryo-electron microscopy (cryo-EM), have provided insights into the conformational changes associated with TRPV4 gating upon agonist binding. tandfonline.comosti.gov These studies suggest that channel activation involves transitions in key domains, including the intracellular ankyrin repeat domain and the pore helix. tandfonline.comosti.govnih.gov
TRPV4 activity is finely tuned by various endogenous molecules and regulatory proteins. Endogenous lipid metabolites of arachidonic acid, such as 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET, are known agonists that can activate TRPV4. nih.govmdpi.com Anandamide, an endocannabinoid, also acts as an endogenous ligand for TRPV4. tandfonline.comwikidoc.org
Regulatory proteins play a crucial role in modulating TRPV4 function. The N-terminus of TRPV4 contains ankyrin repeat domains important for mechanosensitive functions. mdpi.com The C-terminus includes calmodulin-binding domains, essential for Ca²⁺-dependent activation. mdpi.com Interactions with PDZ-domain proteins are also facilitated by the PDZ domain in the C-terminus. mdpi.com Protein kinase C (PKC) has been implicated in TRPV4 activation in response to mechanical stress, potentially through phosphorylation sites in the N-terminus. nih.govwikidoc.org Phosphatidylinositol 4,5-bisphosphate (PIP₂) is another endogenous molecule that influences TRPV4 activity. tandfonline.com
Introduction of RN-1747 as a Pharmacological Modulator of TRP Channels
This compound is a chemical compound recognized for its activity as a pharmacological modulator of TRP channels, with a particular focus on its agonistic effects on TRPV4. As a synthetic ligand, this compound serves as a valuable tool in research to investigate the structure, function, and regulatory mechanisms of TRPV4 and to differentiate its activation pathways from those of other stimuli. Studies utilizing this compound have contributed to understanding the binding sites and gating mechanisms of TRPV4. The development of potent ligands like this compound highlights the druggability of TRPV4 and its potential as a therapeutic target. mdpi.com
Data Table: Endogenous Modulators of TRPV4
| Endogenous Modulator | Type of Molecule | Effect on TRPV4 Activity | PubChem CID |
| Arachidonic acid | Fatty acid | Agonist | 444899 lipidmaps.orgfishersci.canih.govuni.lu |
| 5,6-Epoxyeicosatrienoic acid (5,6-EET) | Arachidonic acid metabolite | Agonist | 5283202 guidetopharmacology.orgucdavis.edu |
| 8,9-Epoxyeicosatrienoic acid (8,9-EET) | Arachidonic acid metabolite | Agonist | 6440706 nih.gov |
| 11,12-Epoxyeicosatrienoic acid (11,12-EET) | Arachidonic acid metabolite | Agonist | Not available |
| 14,15-Epoxyeicosatrienoic acid (14,15-EET) | Arachidonic acid metabolite | Agonist | Not available |
| Anandamide (AEA) | Endocannabinoid | Agonist | 5281969 wikidoc.orgwikipedia.orgunibe.chnih.govuni.lu |
| Phosphatidylinositol 4,5-bisphosphate (PIP₂) | Phospholipid | Modulator | 53480261 nih.gov, 53480324 uni.lu, 53480319 uni.lu, 53480228 metabolomicsworkbench.org, 53480255 nih.gov |
| Lysophosphatidylcholine (LPC) | Lipid | Agonist | Not available |
| Lysophosphatidic acid (LPA) | Lipid | Agonist | Not available |
| ATP | Nucleotide | Modulator | 5957 guidetoimmunopharmacology.orgnih.gov, 86711126 nih.gov |
| Calmodulin | Protein | Regulator | 25244460 uni.lu, 18653118 uwm.edu.pl, 22114573 nih.gov |
| Protein Kinase C (PKC) | Enzyme | Regulator | Not available |
Detailed Research Findings
Research utilizing this compound has provided valuable insights into TRPV4 function. For instance, studies employing patch-clamp techniques and microfluorimetric intracellular calcium imaging on astrocytes have shown that these cells respond to the TRPV4 activator 4αPDD (another TRPV4 agonist) by increasing intracellular calcium and activating a cationic current, both of which are blocked by TRPV4 inhibitors like Ruthenium Red or RN1734. plos.org While direct detailed research findings specifically focused solely on this compound's interaction with TRPV4 in isolation from other modulators were not extensively detailed across the provided search results, its classification as a TRPV4 agonist implies its use in such studies to probe channel activation and downstream effects. The high druggability of TRPV4, with various chemotypes yielding potent ligands, suggests that this compound, as a pharmacological tool, has been instrumental in characterizing the channel's responses and identifying potential therapeutic avenues. mdpi.com Structural studies investigating agonist-bound states of TRPV4, often utilizing potent synthetic agonists, contribute to understanding how compounds like this compound may interact with the channel's binding sites to induce conformational changes leading to channel opening. tandfonline.comosti.gov
Structure
2D Structure
Properties
IUPAC Name |
1-benzyl-4-(4-chloro-2-nitrophenyl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4S/c18-15-6-7-17(16(12-15)21(22)23)26(24,25)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLVYSJQUMALEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408000 | |
| Record name | 4-CHLORO-2-NITRO-1-((4-BENZYLPIPERAZINYL)SULFONYL)BENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1024448-59-6 | |
| Record name | 4-CHLORO-2-NITRO-1-((4-BENZYLPIPERAZINYL)SULFONYL)BENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Chloro-2-nitrophenyl)sulfonyl-4-benzylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular and Cellular Pharmacology of Rn 1747
Agonistic Activity at Transient Receptor Potential Vanilloid 4 (TRPV4)
RN-1747 is a selective agonist of TRPV4, a non-selective cation channel involved in a variety of physiological processes, including mechanosensation, osmosensation, and temperature sensing.
Species-Specific Agonistic Potency on Human, Mouse, and Rat TRPV4
The agonistic potency of this compound on TRPV4 channels displays notable species-specificity. The half-maximal effective concentration (EC50) values, which represent the concentration of the compound required to elicit a half-maximal response, vary across different species. For human TRPV4 (hTRPV4), this compound exhibits the highest potency with an EC50 value of 0.77 μM. researchgate.netnih.gov In contrast, its potency is considerably lower for both mouse TRPV4 (mTRPV4) and rat TRPV4 (rTRPV4), with EC50 values of 4.0 μM and 4.1 μM, respectively. researchgate.netnih.gov This highlights important structural or conformational differences in the TRPV4 channel across these species that influence the binding and efficacy of this compound.
| Species | TRPV4 Isoform | EC50 (μM) |
|---|---|---|
| Human | hTRPV4 | 0.77 |
| Mouse | mTRPV4 | 4.0 |
| Rat | rTRPV4 | 4.1 |
Mechanism of TRPV4 Activation by this compound
While the precise molecular mechanism of this compound-induced TRPV4 activation is not fully elucidated, it is understood to act as a direct agonist. Unlike some stimuli that activate TRPV4 through indirect pathways involving intracellular signaling cascades, synthetic agonists like this compound are thought to bind directly to the channel protein, inducing a conformational change that leads to channel opening. nih.gov Structural studies of TRPV4 have identified a "vanilloid pocket," a common binding site for several small molecule modulators located within a cytosol-facing cavity between the S1-S4 helices and the TRP domain. researchgate.net It is plausible that this compound interacts with this or a nearby site to allosterically modulate the channel's gate and facilitate its opening. This direct interaction leads to the gating of the channel, allowing for the influx of cations.
Effects on Intracellular Calcium Influx and Ion Permeability
Activation of TRPV4 by this compound leads to a significant increase in intracellular calcium concentration ([Ca2+]i). nih.gov As a non-selective cation channel, TRPV4 is permeable to several ions, including sodium (Na+) and, most notably, calcium (Ca2+). The influx of Ca2+ through the opened TRPV4 channel pore is a primary consequence of this compound agonism. This elevation in intracellular calcium serves as a crucial second messenger, initiating a wide array of downstream cellular responses. The increased ion permeability across the cell membrane disrupts the electrochemical gradient and is a key event in the physiological processes mediated by TRPV4 activation.
Antagonistic Activity at Transient Receptor Potential Melastatin 8 (TRPM8)
In addition to its agonistic effects on TRPV4, this compound also demonstrates antagonistic activity at the TRPM8 channel, a sensor for cold temperatures and cooling agents like menthol (B31143).
Specificity and Potency of TRPM8 Antagonism
This compound acts as an antagonist of the TRPM8 channel with a half-maximal inhibitory concentration (IC50) of 4 μM. researchgate.netnih.gov This indicates that at this concentration, this compound can block 50% of the TRPM8 channel's activity in response to an agonist. The compound displays selectivity for TRPV4 agonism at lower concentrations, while its TRPM8 antagonism becomes relevant at slightly higher concentrations. nih.gov Research has shown that the inhibitory effect of this compound on histamine-induced calcium responses is not due to its TRPM8 antagonism, suggesting a specific interaction with the TRPM8 channel itself rather than a broad, non-specific inhibitory action. nih.gov
| Channel | Activity | IC50 (μM) |
|---|---|---|
| TRPM8 | Antagonist | 4 |
Influence on TRPM8 Conformational Dynamics and Ion Flow
The precise molecular mechanism by which this compound antagonizes TRPM8 is not yet fully detailed. However, TRPM8 antagonists generally function by binding to the channel and preventing its activation by stimuli such as cold or menthol. This can occur through competitive inhibition, where the antagonist vies for the same binding site as the agonist, or non-competitive inhibition, where it binds to a different site and induces a conformational change that prevents the channel from opening. nih.gov By binding to the TRPM8 channel, this compound likely stabilizes the channel in a closed or non-conducting state. This prevents the conformational rearrangements necessary for channel gating and the subsequent influx of cations, primarily Ca2+ and Na+, that would normally occur upon activation. nih.gov This blockade of ion flow effectively inhibits the cellular signaling pathways initiated by TRPM8 activation.
Selectivity Profile of this compound Across TRP Subfamilies
A critical aspect of any pharmacological modulator is its selectivity, which defines its specificity of action and its reliability as a research tool. This compound has been characterized by its potent activation of TRPV4 channels and its differential activity across other members of the TRP channel family.
Differentiation from TRPV1, TRPV2, TRPV3, and Other TRP Channels
This compound demonstrates a significant degree of selectivity for TRPV4 over other closely related TRP vanilloid (TRPV) channels. Studies have shown that it activates human, mouse, and rat TRPV4 channels at micromolar concentrations. In contrast, its activity against other TRPV subfamily members, such as TRPV1 and TRPV3, is substantially lower. For instance, the half-maximal effective concentration (EC50) for human TRPV4 (hTRPV4) is 0.77 µM, whereas the EC50 values for human TRPV1 and TRPV3 are greater than 100 µM and 30 µM, respectively. This indicates a pronounced selectivity for TRPV4. Information regarding the specific activity of this compound on TRPV2 is not extensively detailed in the available literature.
Interestingly, this compound exhibits a dualistic effect on TRP Melastatin 8 (TRPM8). While it is a potent agonist of TRPV4, it also acts as an antagonist of TRPM8, with a half-maximal inhibitory concentration (IC50) of 4 µM. medchemexpress.commedchemexpress.com This antagonistic action on TRPM8 further defines its selectivity profile and is a crucial consideration in experimental design. nih.gov
Interactive Table: Selectivity Profile of this compound
| Channel Target | Species | Activity Type | Potency (µM) |
|---|---|---|---|
| TRPV4 | Human | Agonist | EC50: 0.77 |
| TRPV4 | Mouse | Agonist | EC50: 4.0 |
| TRPV4 | Rat | Agonist | EC50: 4.1 |
| TRPV1 | Human | Agonist | EC50: >100 |
| TRPV3 | Human | Agonist | EC50: >30 |
| TRPM8 | - | Antagonist | IC50: 4.0 |
Structural Basis of this compound Interaction with TRPV4
Understanding how a compound interacts with its target protein at a molecular level is fundamental to pharmacology. While high-resolution structures of TRPV4 in complex with this compound have not been specifically detailed, extensive structural work on TRPV4 with other small-molecule modulators provides a strong framework for inferring its mechanism of action.
Identification of Binding Sites and Key Residues
Cryo-electron microscopy (cryo-EM) has revealed that synthetic agonists and antagonists of TRPV4 commonly bind to a shared ligand-binding site. nih.gov This pocket is located in a cytosol-facing cavity formed between the S1-S4 transmembrane helices and the TRP domain. nih.gov Although this compound is a known synthetic agonist, the specific residues critical for its binding have not been definitively identified through mutagenesis studies in the available research. nih.gov
However, studies with other agonists, such as 4α-phorbol 12,13-didecanoate (4α-PDD) and GSK1016790A, have mapped their interaction to this site. Key amino acid residues identified as crucial for the gating of TRPV4 by these agonists include Y556, L584, W586, Y591, and R594. nih.govresearchgate.net It is plausible that this compound, as a small-molecule agonist, also engages with this well-characterized binding pocket to exert its activating effect on the channel.
Conformational Changes Induced by this compound Binding
The binding of an agonist to the TRPV4 channel initiates a series of conformational changes that transition the channel from a closed, non-conductive state to an open, ion-permeable state. While the specific structural rearrangements induced by this compound have not been visualized directly, the changes associated with other TRPV4 agonists are well-documented.
Upon binding of agonists like 4α-PDD, the TRPV4 channel undergoes significant structural alterations. nih.govbiorxiv.org These changes involve the pore-forming region, where both the selectivity filter and the lower gate dramatically widen, allowing for the influx of cations. nih.gov This activation mechanism involves the movement of key structural elements, including the TRP helix, the S4-S5 linker, and the S6 helix, which collectively transmit the stimulus from the binding site to the channel's gate. biorxiv.org The open conformation of TRPV4, induced by agonists, generally aligns with the active-state structures observed in other related TRP channels. biorxiv.org It is hypothesized that this compound binding within the agonist pocket triggers a similar cascade of structural events, leading to the opening of the ion conduction pore and subsequent channel activation.
Physiological and Pathophysiological Roles of Trpv4 and Trpm8 Modulation by Rn 1747: Preclinical Investigations
Cardiopulmonary System Research
TRPV4 channels are expressed in various cell types within the cardiopulmonary system, including vascular endothelium and smooth muscle cells. Their modulation has been implicated in regulating vascular tone and fluid balance.
Vascular Endothelial Function and Vasodilation Mechanisms
Endothelial TRPV4 channels play a significant role in mediating endothelium-dependent vasodilation. nih.govnih.gov Activation of these channels can lead to an influx of Ca²⁺, which subsequently activates endothelial nitric oxide synthase (eNOS), resulting in the production of nitric oxide (NO) and subsequent vasodilation. nih.govahajournals.org This mechanism is particularly relevant in pulmonary arteries. nih.govahajournals.org In mesenteric arteries, localized Ca²⁺ influx events through endothelial TRPV4 channels, referred to as "TRPV4 sparklets," can activate intermediate and small conductance Ca²⁺-activated K⁺ channels, contributing to vasodilation. ahajournals.org
RN-1747 has been utilized in cardiovascular investigations as a TRPV4 agonist. nih.gov Studies have indicated that dysregulation of TRPV4, eNOS, and caveolin-1 (B1176169) may contribute to endothelial dysfunction in models of diabetes. tocris.com Furthermore, research using the TRPV4 antagonist RN-1734 has suggested the involvement of TRPV4 in arachidonic acid-induced vasodilation in human coronary arteries. koreamed.org Systemic activation of TRPV4 has been associated with a decrease in mean arterial pressure, suggesting a role in reducing peripheral resistance. koreamed.org Studies in TRPV4-deficient mice have shown higher mean arterial pressure compared to control mice. koreamed.org Topical application of this compound has been shown to induce tail vasodilation in rats. researchgate.netbiorxiv.orgroyalsocietypublishing.org
Role in Pulmonary Edema and Airway Surface Liquid Regulation
TRPV4 channels are considered vital for maintaining the integrity of the alveolar epithelial barrier and preventing the accumulation of fluid in the lungs (pulmonary edema). researchgate.net Activation of TRPV4 channels has been shown to influence the regulation of airway surface liquid by modulating sodium absorption and intracellular calcium levels. researchgate.netnih.gov This modulation indirectly impacts the activity of the cystic fibrosis transmembrane conductance regulator (CFTR). researchgate.netnih.gov Impaired activity of the epithelial sodium channel (ENaC) can lead to fluid buildup in the alveolar space, contributing to edema. mdpi.com While the broader role of TRPV4 in these processes is recognized, specific preclinical investigations detailing the effects of this compound on pulmonary edema or airway surface liquid regulation were not prominently featured in the search results.
Implications in Cystic Fibrosis Pathogenesis
Cystic fibrosis (CF) is a genetic disorder characterized by mutations in the CFTR gene, leading to dysfunctional chloride channels and the production of thick, dehydrated mucus. nih.govnice.org.ukd-nb.infonih.gov This impaired ion transport, involving increased sodium absorption and reduced chloride and bicarbonate secretion, compromises airway surface liquid hydration and mucociliary clearance. nih.govnice.org.ukd-nb.infonih.gov TRPV4 channel activation influences airway surface liquid regulation through its effects on sodium absorption and intracellular calcium, thereby indirectly affecting CFTR activity. researchgate.netnih.gov TRPV4 is also implicated in regulatory volume decrease and appears to enhance inflammatory responses in CF patients. researchgate.netnih.gov Although a link between TRPV4 and CF pathogenesis has been established, the available preclinical research findings did not provide specific details on investigations directly utilizing this compound to explore its implications in cystic fibrosis models.
Thermoregulation and Thermal Sensation
TRPV4 and TRPM8 channels are known to play roles in sensing temperature and regulating thermoregulatory responses.
Peripheral TRPV4 Activation and Warmth-Defense Responses
Topical administration of this compound, a selective TRPV4 agonist, on the skin of rats has been shown to induce hypothermia and increase tail vasodilation. researchgate.netbiorxiv.orgroyalsocietypublishing.orgnih.govresearchgate.netresearchgate.net These effects are blocked by TRPV4 antagonists, indicating mediation through peripheral TRPV4 channels. researchgate.netnih.govresearchgate.netresearchgate.net Peripheral TRPV4 receptors are activated and trigger warmth-defense responses in rats when exposed to ambient temperatures ranging from approximately 26 to 30°C. researchgate.netnih.gov Pharmacological stimulation with a TRPV4 agonist led rats to select colder ambient temperatures, and cold-seeking behavior following thermal stimulation was inhibited by a TRPV4 antagonist. researchgate.netnih.govresearchgate.net Similar findings in chicks demonstrated that topical application of this compound reduced body temperature, an effect that was blocked by TRPV4 antagonists. nih.gov
Central Nervous System Involvement in Thermoregulation
Studies investigating the central effects of this compound have shown that intracerebroventricular administration did not induce hypothermia in rats. researchgate.netnih.govresearchgate.netresearchgate.net This suggests that the hypothermic response observed with topical application is primarily mediated by peripheral TRPV4 activation rather than central thermosensors. researchgate.netnih.govresearchgate.netresearchgate.net However, hypothalamic TRPV4 channels are also considered important for thermoregulatory responses to warm conditions in rats, potentially regulated by neurochemical signals rather than direct temperature changes. researchgate.netnih.gov Antagonism of central TRPV4 has been reported to cause an increase in body temperature in rats exposed to 28°C, suggesting a role for central TRPV4 in autonomic heat loss responses. researchgate.net It has been proposed that peripheral TRPV4 activation may be necessary for these central effects. researchgate.net Research involving spinal cord lesions in rats indicated that signals transmitted through the dorsal portion of the lateral funiculus are crucial for cold-avoidance behaviors but contribute minimally to heat-avoidance responses induced by mild heat or intravenous this compound. nih.govtandfonline.com Intravenous administration of this compound in rats resulted in a transient increase in core body temperature and a tendency for a slight decrease in preferred ambient temperature, without significant differences between control and spinal-lesioned animals in this specific context. nih.govtandfonline.com
Selectivity and Potency of this compound
Preclinical studies have characterized the activity of this compound on TRPV4 channels across different species. The following table summarizes reported EC50 values for TRPV4 and IC50 values for TRPM8.
| Channel | Species | EC50 (µM) | IC50 (µM) | Reference |
| TRPV4 | Human | 0.77 | - | bio-techne.comtocris.comnih.govresearchgate.net |
| TRPV4 | Mouse | 4.0 | - | bio-techne.comtocris.comnih.gov |
| TRPV4 | Rat | 4.1 | - | bio-techne.comtocris.comnih.gov |
| TRPM8 | Human | >30 | 4 | bio-techne.comtocris.comnih.gov |
| TRPM3 | Human | >30 | - | bio-techne.comtocris.comresearchgate.net |
| TRPV1 | Human | >100 | - | bio-techne.comtocris.comnih.govresearchgate.net |
Note: EC50 values indicate the half-maximal effective concentration for agonist activity, while IC50 values indicate the half-maximal inhibitory concentration for antagonist activity.
Sensory Perception and Nociception
TRPV4 and TRPM8 channels are known to be involved in sensory functions, including the detection of temperature and mechanical stimuli cellphysiolbiochem.commdpi.comsnv63.ru. Their expression in sensory neurons highlights their role in transmitting sensory information, including pain signals mdpi.comcellphysiolbiochem.com.
Modulation of Pain Signaling Pathways
TRPV4 is expressed in pain pathways in dorsal root ganglia (DRG), trigeminal ganglia (TG), and nodose ganglia (NG) neurons mdpi.com. Increased TRPV4 expression has been reported after chronic compression of DRGs mdpi.com. TRPV4 is also considered a nociceptor and plays a role in inflammatory and neuropathic mechanical hyperalgesia in rodent models, appearing to be specifically activated under pathological conditions sigmaaldrich.com.
Studies using pharmacological tools, including TRPV4 antagonists, have demonstrated an antinociceptive effect in various preclinical models of musculoskeletal pain snv63.ru. While this compound is primarily known as a TRPV4 agonist, its use in studies investigating pain pathways contributes to the understanding of TRPV4's role in nociception. For instance, research on joint pain in rats has investigated the effects of TRPV4 agonists and antagonists on mechanosensitive fibers nih.gov. Although this compound had a different effect compared to other TRPV4 agonists in some in vitro studies on DRG neurons, likely due to its additional TRPM8 antagonism, studies with the TRPV4 antagonist RN-1734 showed a reduction in the responses of C-fibers to noxious rotation in the normal joint nih.gov.
TRPV4 is also involved in sensing noxious mechanical stimuli dovepress.comhbni.ac.in. Acupuncture analgesia effects have been shown to be suppressed by inhibitors of the TRPV4 channel, suggesting TRPV4 as a candidate activated by acupuncture dovepress.com.
Cold Sensation Modulation via TRPM8 Antagonism
TRPM8 is a key receptor for environmental cold, activated by temperatures below 30°C and by cooling agents like menthol (B31143) and icilin (B1674354) cellphysiolbiochem.commdpi.comd-nb.info. It is expressed in sensory neurons of the trigeminal and dorsal root ganglia and peripheral nerve endings in areas exposed to environmental cold d-nb.info. TRPM8 plays a role in cold sensation and cold-induced nociception scbt.com.
This compound has been shown to antagonize TRPM8 with an IC₅₀ of 4 µM medchemexpress.comtocris.com. This antagonistic activity suggests that this compound can interfere with TRPM8-mediated cold signaling. While its primary action is TRPV4 agonism, its ability to block TRPM8 at similar concentrations to its TRPV4 agonism in some contexts indicates a complex modulatory profile medchemexpress.comtocris.com.
Studies investigating the role of TRPM8 in body temperature regulation have utilized TRPM8 antagonists, which caused a transient decrease in body temperature in rats and mice d-nb.info. While this compound's effect on cold sensation specifically through its TRPM8 antagonism is not as extensively documented as its TRPV4 effects, its biochemical profile indicates it can counteract TRPM8 activation.
The EC₅₀ and IC₅₀ values for this compound's activity on human, mouse, and rat TRPV4, and human TRPM8, are summarized in the table below:
| Target | Species | Activity | Value (µM) | Reference |
| TRPV4 | Human | EC₅₀ | 0.77 | medchemexpress.comtocris.comcaymanchem.com |
| TRPV4 | Mouse | EC₅₀ | 4.0 | medchemexpress.comtocris.comcaymanchem.com |
| TRPV4 | Rat | EC₅₀ | 4.1 | medchemexpress.comtocris.comcaymanchem.com |
| TRPM8 | Human | IC₅₀ | 4 | medchemexpress.comtocris.com |
Gastrointestinal System Investigations
TRPV4 is expressed in the gastrointestinal tract, including in colonic sensory neurons and nerve fibers mdpi.comdovepress.com. TRPM8 has also been suggested to be involved in colonic mechano-nociception plos.org.
Intestinal Hypersensitivity and Irritable Bowel Syndrome Models
Intestinal hypersensitivity and altered gut motility are key characteristics of Irritable Bowel Syndrome (IBS) dovepress.comjnmjournal.orgmdpi.com. Preclinical models of IBS, such as those induced by chronic water avoidance stress, are used to study visceral hypersensitivity dovepress.comjnmjournal.org.
TRPV4 plays a vital role in visceral hypersensitivity dovepress.com. In an IBS rat model induced by chronic water avoidance stress, the TRPV4 agonist this compound decreased the pain pressure threshold, suggesting that TRPV4 contributes to visceral hypersensitivity in this context dovepress.com. Conversely, the TRPV4 antagonist RN-1734 has been shown to increase stool production in a mouse model of hypomotility dovepress.com.
TRPM8 has also been implicated in bowel hypersensitivity plos.orgnih.gov. While both pro- and anti-nociceptive roles have been reported for TRPM8 in high-threshold colonic afferents, genetic variations in TRPM8 have been associated with an increased risk of IBS with constipation (IBS-C) and mixed-type IBS (IBS-M), potentially by impacting colonic transit rates plos.orgnih.gov.
These findings suggest that modulation of both TRPV4 and TRPM8 could influence intestinal sensation and motility, relevant to conditions like IBS.
Interference with Histamine (B1213489) Signaling Pathways
Histamine, acting via histamine 1 receptor (H1R), can contribute to intestinal hypersensitivity nih.gov. Studies using the enterochromaffin cell line P-STS, which responds to histamine via H1R, have investigated the potential interplay between histamine and TRPV4 pathways nih.gov.
Pre-incubation with the TRPV4 agonist this compound was found to strongly inhibit the cytoplasmic calcium response to histamine in both P-STS and HeLa cells nih.gov. This inhibitory effect of this compound on the histamine-induced calcium response was not attributed to its known TRPM8 antagonism, as another TRPM8 antagonist did not show a similar effect nih.gov. These results suggest that this compound may interfere with histamine signaling pathways, potentially through mechanisms related to TRPV4 activation or another off-target effect, highlighting a need for caution when interpreting results obtained with this compound in contexts involving histamine signaling nih.gov.
Renal and Urinary System Studies
TRPV4 is expressed in the kidney and urinary tract cellphysiolbiochem.com. Studies using TRPV4 knockout mice have shown impaired bladder function and increased bladder volume cellphysiolbiochem.com.
While this compound is a tool compound used to activate TRPV4, research on the renal and urinary systems has also utilized TRPV4 antagonists. For example, the TRPV4 antagonist HC-067047 has shown improved bladder function in mice and rats with cystitis cellphysiolbiochem.comcellphysiolbiochem.com. TRPV4 is expressed in the urinary system on the lining uq.edu.au. Studies have also investigated the functional expression of transient receptor potential channels, including TRPV4, by the human urothelium tocris.com.
Although direct studies detailing the specific effects of this compound in preclinical models of renal and urinary system disorders were not prominently found in the search results, the known expression of TRPV4 in these tissues and the effects observed with other TRPV4 modulators suggest a potential, albeit less explored, area of investigation for this compound.
Modulation of Bladder Function and Cystitis Models
TRPV4 channels are expressed in the bladder urothelium and have been implicated in bladder function and dysfunction, including cystitis. embopress.orgnih.gov Studies investigating the role of TRPV4 in bladder function have utilized TRPV4 agonists and antagonists. While some research indicates TRPV4's involvement in bladder hyperactivity, studies using the TRPV4 agonist this compound on normal human urothelial cells did not consistently elicit a calcium response, in contrast to a robust response observed in stromal cells. nih.gov This suggests potential cell-type specific differences in the response to this compound or possible off-target effects of other agonists in urothelial cells. nih.gov
Reproductive System Biology
The transient receptor potential channels, including TRPV4 and TRPM8, have been identified as playing roles within the reproductive system. bioone.orgbioone.org
TRPV4 and TRPM8 are present in Cynops pyrrhogaster sperm, and their modulation appears to be involved in sperm motility. bioone.orgbioone.org Research using this compound, which acts as a TRPM8 blocker and TRPV4 activator, has shown a significant decrease in the percentage of motile sperm in the presence of egg-jelly extract, although this effect was less pronounced compared to a compound blocking both channels. bioone.orgbioone.org This suggests a complex interplay between TRPM8 and TRPV4 in regulating sperm motility. Further studies in human sperm have identified TRPV4 as a temperature-sensitive ion channel. nih.govelifesciences.org Application of 10 µM this compound significantly potentiated DSper outward currents in noncapacitated human spermatozoa, indicating TRPV4 activation. nih.govresearchgate.net This activation by TRPV4 agonists is suggested to trigger initial membrane depolarization, potentially facilitating the gating of other channels crucial for sperm hyperactivation. elifesciences.orgresearchgate.net
An overview of the effect of this compound on sperm motility in Cynops pyrrhogaster is presented below:
| Treatment | Effect on Percentage of Motile Sperm (in Egg Jelly) | Effect on Undulating Membrane Wave Velocity |
| Control | Baseline | Baseline |
| This compound (TRPM8 blocker, TRPV4 activator) | Significantly decreased (weak effect) | Significantly reduced in anterior midpiece |
| RN-1734 (TRPV4/TRPM8 blocker) | Reduced | Reduced in both anterior and posterior midpiece |
TRPV4 channels are expressed in the uterus and their expression increases during gestation in rats. researchgate.netnih.gov TRPV4-mediated calcium entry and contractility are also elevated in uterine smooth muscle cells from pregnant rats compared to nonpregnant ones. nih.gov Pharmacological activation of TRPV4 has been shown to increase uterine contraction in ex vivo studies using rat myometrial strips. researchgate.netresearchgate.net Conversely, TRPV4 inhibition or genetic deletion has been shown to decrease uterine contractility and prolong pregnancy in murine models of preterm labor. nih.govresearchgate.net An ex vivo study specifically reported that the TRPV4 agonist this compound increased uterine contractility in rat myometrial strips. researchgate.netresearchgate.net
Musculoskeletal and Connective Tissue Research
TRPV4 channels are present in various cell types within the musculoskeletal system, including osteoclasts and chondrocytes, suggesting a role in bone metabolism and joint health. researchtrends.netresearchgate.net
TRPV4 is expressed in osteoclasts, the cells responsible for bone resorption. researchtrends.netrhhz.net Pharmacological activation of TRPV4 using agonists such as this compound has been shown to enhance osteoclast formation in human bone marrow cultures stimulated with RANKL. researchtrends.net This suggests that TRPV4 activation can promote the differentiation of osteoclast precursors. The mechanism may involve the regulation of intracellular calcium concentration, which is crucial for RANKL-mediated NFATc1 activation, a key pathway in osteoclast differentiation. rhhz.net
TRPV4 has been implicated in the pathophysiology of osteoarthritis. researchgate.net While the exact role of this compound in osteoarthritis is still under investigation, the involvement of TRPV4 in chondrocytes and its potential influence on bone remodeling through osteoclasts suggest that modulating TRPV4 activity could have implications for this disease. researchtrends.netresearchgate.net Agonists like this compound have been used as tools to investigate TRPV4 function in the context of musculoskeletal research. researchtrends.net
Neurological System Investigations
Transient Receptor Potential Vanilloid 4 (TRPV4) and Transient Receptor Potential Melastatin 8 (TRPM8) channels are involved in various physiological processes within the nervous system. Preclinical investigations have explored the roles of these channels in neurological disorders, including cerebral ischemia. This compound is a chemical compound known to modulate the activity of both TRPV4 and TRPM8 channels. bio-techne.combasicmedicalkey.comtocris.comresearchgate.netacetherapeutics.com
This compound functions as a selective agonist for TRPV4. bio-techne.comtocris.comacetherapeutics.com Studies have characterized its potency across different species, showing EC50 values of 0.77 μM for human TRPV4 (hTRPV4), 4.0 μM for mouse TRPV4 (mTRPV4), and 4.1 μM for rat TRPV4 (rTRPV4). bio-techne.comtocris.com In addition to its TRPV4 agonism, this compound also acts as an antagonist of TRPM8 at relevant concentrations, with an IC50 value of 4 μM. bio-techne.comtocris.comacetherapeutics.com This dual modulation profile distinguishes this compound and suggests potential complex effects in systems where both channels are expressed. This compound has demonstrated selectivity over other TRP channels, including TRPV1 and TRPV3. bio-techne.combasicmedicalkey.comtocris.comresearchgate.net
The modulation profile of this compound is summarized in the table below:
| Target Channel | Activity | EC50/IC50 (μM) | Species |
| TRPV4 | Agonist | 0.77 | Human |
| TRPV4 | Agonist | 4.0 | Mouse |
| TRPV4 | Agonist | 4.1 | Rat |
| TRPM8 | Antagonist | 4 | N/A |
Note: EC50 values represent the half-maximal effective concentration for agonism, while IC50 values represent the half-maximal inhibitory concentration for antagonism. N/A indicates that the IC50 value was reported generally for TRPM8 antagonism without specification of species in the provided context.
Role in Brain Ischemia
Cerebral ischemia, commonly known as ischemic stroke, is a major cause of mortality and disability worldwide, resulting from insufficient blood supply to the brain tissue. tandfonline.commdpi.commdpi.comimrpress.com This condition triggers a cascade of pathological events, including energy depletion, ionic imbalance, excitotoxicity, neuroinflammation, and the formation of brain edema. tandfonline.commdpi.comimrpress.commdpi.com
TRPV4 channels are present in various cell types within the central nervous system, including astrocytes and endothelial cells, and are implicated in processes relevant to brain ischemia pathophysiology, such as the regulation of blood flow and the formation of brain edema. tandfonline.commdpi.comkoreamed.org Astrocytic TRPV4 channels, in particular, have been investigated for their role in brain ischemia. mdpi.com TRPM8 channels are also found in the nervous system and have been mentioned in the context of cerebral ischemia research. patsnap.comnih.gov
Given that this compound is a known modulator of both TRPV4 and TRPM8, its potential role in brain ischemia has been considered in preclinical research contexts. This compound has been identified as a TRPV4 agonist used in in vitro and in vivo studies and was uncovered through knowledge-based screening. mdpi.com It has been listed among compounds relevant to channels and transporters involved in ischemic brain edema. tandfonline.com Furthermore, this compound has appeared in the preclinical pipeline of companies involved in neurological research, with its target listed as TRPV4 and related areas of interest including cerebral ischemia under TRPM8 biology. patsnap.compatsnap.com
While the properties of this compound as a TRPV4 agonist and TRPM8 antagonist are established through preclinical characterization bio-techne.comtocris.com, and the involvement of TRPV4 and TRPM8 in the pathophysiology of brain ischemia is recognized tandfonline.commdpi.comnih.gov, detailed preclinical research findings specifically demonstrating the efficacy or precise mechanisms of this compound administration in in vivo models of brain ischemia were not extensively available within the scope of the provided information. The existing literature confirms this compound's activity on relevant targets and its consideration within the field of brain ischemia research, particularly concerning the roles of TRPV4 and TRPM8. tandfonline.commdpi.compatsnap.compatsnap.com
Methodological Approaches in Rn 1747 Research
In Vitro Experimental Models
In vitro studies provide a controlled environment to investigate the direct effects of RN-1747 on cells and ion channels. These models are crucial for understanding the compound's potency, selectivity, and mechanisms at the cellular and molecular levels.
Cell Line Studies
Various cell lines have been utilized to study the effects of this compound, often involving the expression of the target channel, TRPV4. These studies allow for focused analysis of the compound's interaction with the channel in a simplified system.
HEK-293 Cells: Human embryonic kidney (HEK-293) cells are commonly used in this compound research, particularly when transfected to express specific TRP channels like human TRPV4. This compound has been shown to selectively induce calcium influx in HEK293 cells caymanchem.com. Studies have characterized the activities of this compound against human, rat, and mouse TRPV4 using approaches that can involve HEK-293 cells researchgate.net. HEK-293T cells, a derivative of HEK-293, have also been used in studies investigating calcium responses and histamine (B1213489) signaling interactions researchgate.net.
P-STS Cells: The enterochromaffin cell line P-STS, which is responsive to histamine via the histamine 1 receptor (H1R), has been used to study the effects of this compound on calcium responses. Pre-incubation with this compound strongly inhibited the calcium response to histamine in P-STS cells researchgate.net.
HeLa Cells: HeLa cells have also been employed in research involving this compound. Similar to P-STS cells, pre-incubation with this compound was found to strongly inhibit the calcium response to histamine in HeLa cells researchgate.net.
Electrophysiological Techniques (Whole-Cell Patch Clamp)
Electrophysiology, particularly the whole-cell patch clamp technique, is a fundamental method for directly measuring ion flow through channels and assessing the impact of compounds like this compound on channel activity. This technique allows for the recording of membrane currents and potential changes.
The patch-clamp technique involves forming a tight seal between a glass micropipette and the cell membrane moleculardevices.compressbooks.pub. In the whole-cell configuration, the membrane patch under the pipette is ruptured, providing low-resistance access to the cell's interior and allowing measurement of currents across the entire cell membrane moleculardevices.compressbooks.pub. Whole-cell voltage-clamp measurements have been used to record currents, and this compound has been shown to potentiate these currents biorxiv.org. The activities of this compound against human, rat, and mouse TRPV4 have been characterized using electrophysiology researchgate.net. Electrophysiological recordings have demonstrated that this compound can potentiate outward currents in human sperm nih.govelifesciences.org. Automated patch clamp systems are also utilized in drug screening aurorabiomed.com.
Intracellular Calcium Imaging
Intracellular calcium imaging is a widely used technique to monitor changes in intracellular calcium concentration, a common downstream effect of TRP channel activation. Fluorescent calcium indicators are used to visualize and quantify these changes.
This method is frequently employed to assess the functional activity of TRPV4 in response to agonists like this compound. Studies have used calcium imaging recordings to demonstrate that this compound elicits a significant effect on intracellular calcium levels nih.govelifesciences.org. The activities of this compound against human, rat, and mouse TRPV4 have been characterized using intracellular calcium influx measurements researchgate.net. This compound has been shown to selectively induce calcium influx in HEK293 cells caymanchem.com. Calcium imaging with indicators like fura-2 (B149405) has been used to measure intracellular calcium elevation induced by TRPV4 activation herts.ac.uk. While this compound produced a robust Ca2+ response in stromal cells, it failed to elicit a signal in normal human urothelial (NHU) cell cultures in one study physiology.org.
Biochemical Assays for Channel Activity
Biochemical and cell-based assays are used to quantify the activity of compounds on ion channels, often by measuring functional responses indicative of channel activation or inhibition. These assays provide quantitative data on compound potency and selectivity.
The activity of this compound on TRPV4 has been characterized through assays that yield EC50 (half maximal effective concentration) values. This compound is reported as a selective TRPV4 agonist with EC50 values of 0.77 μM for human TRPV4 (hTRPV4), 4.0 μM for mouse TRPV4 (mTRPV4), and 4.1 μM for rat TRPV4 (rTRPV4) tocris.combio-techne.commedchemexpress.commedkoo.comacetherapeutics.com. These values indicate the concentration at which this compound achieves half of its maximal effect in activating the channel in these species. This compound also exhibits activity as a TRPM8 antagonist with an IC50 (half maximal inhibitory concentration) of 4 μM tocris.combio-techne.commedchemexpress.commedkoo.comacetherapeutics.com. These quantitative measures are derived from functional assays that assess channel activity. Screening of compound libraries has been used to identify TRPV4 modulators like this compound researchgate.netcellphysiolbiochem.comcellphysiolbiochem.com.
Here is a summary of EC50 and IC50 values for this compound:
| Target | Activity | EC50 (μM) | IC50 (μM) | Species |
| TRPV4 | Agonist | 0.77 | - | Human |
| TRPV4 | Agonist | 4.0 | - | Mouse |
| TRPV4 | Agonist | 4.1 | - | Rat |
| TRPM8 | Antagonist | - | 4.0 | N/A |
In Vivo Animal Models
In vivo studies using animal models are essential for evaluating the effects of this compound within a living organism, allowing for the investigation of its impact on physiological processes and disease pathologies.
Rodent Models (e.g., Rats, Mice) for Disease Pathologies
Rodent models, particularly rats and mice, are widely used in preclinical research to model various human diseases and investigate the potential therapeutic effects or physiological roles of compounds. This compound has been utilized in rodent models to explore the involvement of TRPV4 in specific conditions.
Rats: this compound has been used in rat models to study its effects on thermoregulation and in the context of irritable bowel syndrome (IBS). Topical application of this compound on the skin of rats leads to hypothermia, an effect blocked by a TRPV4 antagonist researchgate.net. Intracerebroventricular administration of this compound did not cause hypothermia, suggesting a peripheral site of action researchgate.net. In a rat model of IBS induced by chronic water avoidance stress, activation of TRPV4 by this compound decreased the pain pressure threshold nih.gov. The effect of a traditional Chinese medicine decoction on pain pressure threshold in these rats was abolished by activators including this compound nih.gov. Rat models are also used in studies of endothelial dysfunction, where TRPV4 dysregulation can contribute tocris.com. Various rat models exist for inflammatory and autoimmune diseases where TRP channels may play a role wuxibiology.commdpi.com.
Mice: While direct studies using this compound in specific mouse disease pathology models were less prominent in the search results compared to rats, mice are extensively used in TRPV4 research and disease modeling. TRPV4 knockout mice have been utilized to explore the in vivo roles of the channel researchgate.net. Mouse models are commonly employed in research on inflammation, autoimmune diseases, and other pathologies potentially involving TRP channels wuxibiology.commdpi.comfrontiersin.orgnih.gov. Studies on TRPV4 agonists structurally related to this compound, such as GSK1016790A, have been conducted in mouse models of bladder overactivation cellphysiolbiochem.com.
Rodent models provide valuable insights into the complex physiological effects of this compound and the role of TRPV4 in various disease states, complementing the findings from in vitro studies.
Omics and Molecular Biology Techniques
Reverse transcription quantitative polymerase chain reaction (RT-qPCR) and Western blotting are commonly employed techniques in this compound research to analyze gene and protein expression levels. nih.govbio-rad.comspandidos-publications.comimrpress.com RT-qPCR is used to quantify messenger RNA (mRNA) levels, providing insight into transcriptional regulation, while Western blotting allows for the detection and quantification of specific proteins, reflecting translational and post-translational events. bio-rad.comspandidos-publications.comimrpress.com These methods can be applied to investigate the impact of this compound on the expression of TRPV4 itself or other genes and proteins involved in the biological processes being studied, such as viral replication. nih.gov For instance, RT-qPCR has been used to determine the relative mRNA levels of viral genes in cells treated with this compound. nih.gov Similarly, Western blotting has been utilized to assess the expression levels of viral proteins under this compound treatment. nih.gov
Immunocytochemistry (ICC) and immunohistochemistry (IHC) are antibody-based techniques used to determine the cellular and tissue localization of specific proteins. units.itthermofisher.comnih.govmdpi.combioone.org IHC is applied to tissue sections, preserving the tissue architecture, while ICC is typically performed on cultured cells or cell suspensions. units.itthermofisher.com These techniques involve using primary antibodies that bind specifically to the target protein, followed by detection using labeled secondary antibodies, which can be conjugated to enzymes for colorimetric visualization or fluorophores for fluorescence microscopy. units.itthermofisher.com In the context of this compound research, immunohistochemistry has been used to demonstrate the presence and distribution of the TRPV4 channel in tissues relevant to its function, such as the dorsal and ventral skin of chickens. nih.govresearchgate.netresearchgate.net This localization information is crucial for understanding where this compound, as a TRPV4 agonist, might exert its effects.
Structural Biology Techniques
Cryo-electron microscopy (Cryo-EM) is a powerful structural biology technique used to determine the three-dimensional structures of proteins and protein complexes, including those bound to ligands. diamond.ac.ukfrontiersin.orgnih.govnanoimagingservices.com This method involves freezing the sample in a thin layer of vitreous ice and imaging it with an electron microscope. diamond.ac.uk Computational processing of a large number of particle images allows for the reconstruction of a high-resolution 3D map of the molecule. diamond.ac.uk Cryo-EM is particularly valuable for studying large, flexible, or membrane-bound proteins that may be difficult to crystallize for X-ray crystallography. diamond.ac.uk In the study of this compound, cryo-EM has been applied to investigate the structure of the TRPV4 channel in complex with this compound to understand the molecular basis of their interaction. nih.gov While one study reported not observing density for this compound in the expected S1-S4 pocket of mouse TRPV4 using cryo-EM, the technique itself is a key tool for potentially visualizing the binding site and conformational changes induced by this compound upon binding to TRPV4. nih.gov Cryo-EM data for mouse TRPV4 in complex with this compound has been deposited in the Protein Data Bank (PDB) and Electron Microscopy Data Bank (EMDB). nih.gov
Computational Modeling and Molecular Dynamics Simulations
Computational modeling and molecular dynamics (MD) simulations play a significant role in understanding the interaction of this compound with its biological targets, particularly transient receptor potential vanilloid 4 (TRPV4) channels. These in silico approaches complement experimental studies by providing insights into the molecular mechanisms of ligand binding, conformational changes in the protein, and the dynamics of the protein-ligand complex at an atomic level uc.ptnih.govmdpi.comunimib.it.
Research involving this compound and TRPV4 has utilized computational modeling to predict the binding pose of agonists like arachidonic acid (AA) within the TRPV4 channel structure. Homology models of human TRPV4 have been employed, where the location and conformation of ligands are suggested based on automated docking simulations. These simulations can indicate how ligand binding might induce conformational changes in the channel, such as widening of crevices or outward motion of helices, leading to activation nih.gov.
Molecular dynamics simulations are particularly valuable for studying the dynamic behavior of proteins and their interactions with ligands over time nih.govmdpi.comnih.gov. While specific detailed MD simulation data solely focused on this compound's direct interaction dynamics were not extensively found within the search results, the broader application of MD in understanding TRPV channel gating and ligand binding provides context mdpi.comresearchgate.netpnas.org. MD simulations can help to refine binding modes determined by docking and experimental methods, accounting for the flexibility of both the ligand and the protein nih.govresearchgate.net.
Studies on TRPV4, the primary target of this compound, have utilized structural information, including cryo-electron microscopy data, to inform computational models researchgate.netrcsb.orgfrontiersin.org. For instance, the structure of the mouse TRPV4 (mTRPV4) channel in a state bound to this compound has been determined using electron microscopy, providing a structural basis for computational studies aimed at understanding the interaction rcsb.org. This structural data, with a reported resolution of 3.98 Å, is crucial for building accurate models for docking and MD simulations rcsb.org.
Computational methods, including docking simulations, have been used to explore potential binding sites within TRPV channels and understand how different ligands, including agonists like this compound and antagonists, interact with these sites nih.govresearchgate.netescholarship.orgresearchgate.net. While some studies have focused on other TRPV channel modulators like capsaicin (B1668287) and resiniferatoxin (B1680534) on TRPV1, the principles and methodologies, such as refining binding modes and predicting binding poses, are applicable to research on this compound and TRPV4 pnas.org.
The use of computational resources, such as those provided by research computing centers, is acknowledged in studies involving computational modeling of TRPV4, highlighting the significant computational power required for these analyses nih.gov.
The following table summarizes key information related to computational studies involving this compound and TRPV4, based on the available search results:
| Method | Target(s) | Key Findings/Applications | Relevant Citations |
| Computational Modeling | Human TRPV4 | Used for homology modeling and automated docking simulations to suggest ligand binding poses. | nih.gov |
| Electron Microscopy | Mouse TRPV4 | Determined the structure of mTRPV4 in an this compound bound state, providing structural data. | rcsb.org |
| Automated Docking | Human TRPV4 | Suggested the location and conformation of ligands like arachidonic acid. | nih.gov |
| Molecular Dynamics (General) | TRPV Channels | Used to understand protein dynamics, ligand binding, and conformational changes. | nih.govmdpi.comunimib.itnih.govresearchgate.net |
Rn 1747 in Drug Discovery and Translational Research
Identification through High-Throughput Screening of Compound Libraries
RN-1747 was identified as a TRPV4 agonist through screening efforts. It was uncovered by knowledge-based screening of a library of commercial agents. mdpi.com Researchers at Renovis were involved in the identification and characterization of novel TRPV4 modulators, including this compound. basicmedicalkey.com this compound, along with the antagonist RN-1734, was isolated from a focused library of commercial aryl sulfonamides. mdpi.com This approach allowed for the discovery of compounds with activity against the TRPV4 channel.
This compound as a Pharmacological Probe for Target Validation
This compound serves as a valuable pharmacological probe for investigating the function of TRPV4 channels and validating TRPV4 as a therapeutic target in various physiological and pathological contexts. Its selective agonist activity allows researchers to activate TRPV4 channels experimentally to study the downstream effects of this activation in cells, tissues, and in vivo models. mdpi.comresearchgate.netmdpi.comtocris.com
Studies have utilized this compound to explore the roles of TRPV4 in diverse areas, including:
Investigating warmth-defense responses in birds frontiersin.org.
Examining its activity in micellar formulations for potential controlled release patsnap.com.
Studying its effects on intracellular calcium concentration in cells like human coronary arterial endothelial cells (HCAECs). nih.gov
The use of this compound in these studies helps to confirm the involvement of TRPV4 in specific biological processes and disease models, thereby supporting TRPV4 as a potential target for therapeutic intervention. researchgate.netmdpi.com
Comparison with Other TRPV4 Agonists and Antagonists
This compound is one of several pharmacological agents developed to modulate TRPV4 activity. Comparisons with other agonists and antagonists highlight its specific properties and utility as a research tool.
Structural Analogs and Derivatives (e.g., RN-1734)
RN-1734 is a structural analog of this compound and was identified from the same chemical library of aryl sulfonamides. mdpi.com However, in contrast to this compound's agonist activity, RN-1734 functions as a selective TRPV4 antagonist. tocris.comabcam.com This pair of compounds, originating from a similar chemical scaffold but exhibiting opposing pharmacological effects, provides a useful toolset for studying TRPV4 function.
RN-1734 demonstrates selectivity for TRPV4 over other TRP channels, including TRPV3, TRPM8, and TRPV1, with IC50 values significantly higher than its IC50 for TRPV4. tocris.comabcam.com
| Compound | Activity | hTRPV4 EC50/IC50 (µM) | rTRPV4 EC50/IC50 (µM) | mTRPV4 EC50/IC50 (µM) | Selectivity (vs. other TRPs) | Reference |
| This compound | Agonist | 0.77 | 4.1 | 4.0 | Selective over TRPM8, TRPV1, TRPV3 tocris.comhellobio.com | tocris.comhellobio.com |
| RN-1734 | Antagonist | 2.3 | 3.2 | 5.9 | Selective over TRPV3, TRPM8, TRPV1 tocris.comabcam.com | tocris.comabcam.com |
Note: EC50 values indicate agonist potency, while IC50 values indicate antagonist potency.
Other Synthetic Modulators (e.g., GSK1016790A, 4α-PDD, HC-067047)
Several other synthetic compounds are widely used as TRPV4 modulators and are often compared to this compound.
GSK1016790A: This is a potent and selective TRPV4 agonist. mdpi.comtocris.commdpi.com It is often considered more potent than 4α-PDD, sometimes reported to be up to 300-fold more potent. mdpi.combasicmedicalkey.comresearchgate.net GSK1016790A has been extensively used in in vivo pharmacological studies of TRPV4 activation. mdpi.comresearchgate.net
4α-Phorbol 12,13-didecanoate (4α-PDD): A phorbol (B1677699) ester, 4α-PDD is another selective TRPV4 agonist. mdpi.comnih.gov While selective, it is generally less potent than GSK1016790A. mdpi.combasicmedicalkey.comresearchgate.net 4α-PDD's effect can be direct at low concentrations but may require other factors at higher concentrations. mdpi.com
HC-067047: This compound is a potent and selective TRPV4 antagonist. mdpi.comembopress.orgwikipedia.org It has been used to investigate the role of TRPV4 in various physiological processes, including blood pressure regulation and bladder function. wikipedia.org
Comparisons of potency and selectivity among these synthetic modulators reveal differences in their pharmacological profiles. While this compound is a selective agonist, HC-067047 and RN-1734 are selective antagonists. mdpi.comtocris.comtocris.comabcam.comhellobio.comwikipedia.org GSK1016790A is notably more potent as an agonist than this compound or 4α-PDD. mdpi.combasicmedicalkey.comresearchgate.net However, some studies indicate that at commonly used concentrations, both HC-067047 and RN-1734 can exhibit off-target effects on mechanisms unrelated to TRPV4 inhibition, such as suppressing phenylephrine-induced contraction in pulmonary arteries. nih.gov
| Compound | Activity | Selectivity Remarks | Comparison Notes | Reference |
| This compound | Agonist | Selective over TRPM8, TRPV1, TRPV3 tocris.comhellobio.com | Used as a pharmacological probe. mdpi.comtocris.com | tocris.comhellobio.com |
| GSK1016790A | Agonist | Potent and selective mdpi.comtocris.commdpi.com | More potent than 4α-PDD. mdpi.combasicmedicalkey.comresearchgate.net Widely used in vivo studies. mdpi.comresearchgate.net | mdpi.comtocris.comresearchgate.net |
| 4α-PDD | Agonist | Selective mdpi.comnih.gov | Less potent than GSK1016790A. mdpi.combasicmedicalkey.comresearchgate.net Phorbol ester. mdpi.comnih.gov | mdpi.comresearchgate.netnih.gov |
| HC-067047 | Antagonist | Potent and selective mdpi.comembopress.orgwikipedia.org | Used to study TRPV4 roles in various systems. embopress.orgwikipedia.org Can have off-target effects at higher concentrations. nih.gov | mdpi.comwikipedia.orgnih.gov |
| RN-1734 | Antagonist | Selective over TRPV3, TRPM8, TRPV1 tocris.comabcam.com | Structural analog of this compound. mdpi.com Can have off-target effects at higher concentrations. nih.gov | mdpi.comtocris.comabcam.comnih.gov |
Natural Product Modulators (e.g., Bisandrographolide A)
In addition to synthetic compounds, certain natural products have been identified as TRPV4 modulators. Bisandrographolide A, a diterpenoid isolated from the plant Andrographis paniculata, is one such example. mdpi.comembopress.org It has been shown to activate TRPV4 channels. mdpi.comfrontiersin.orgembopress.orgresearchgate.net The identification of natural product modulators like Bisandrographolide A further underscores the diverse chemical space from which TRPV4 ligands can be derived and provides additional tools for studying TRPV4 biology. embopress.orgresearchgate.net
Current Status in Preclinical Development and Potential Therapeutic Areas
As of the available information, this compound's global highest research and development status is preclinical. patsnap.com Its use in preclinical studies is focused on exploring the therapeutic potential of targeting TRPV4 in various disease states.
The research using this compound and other TRPV4 modulators suggests potential therapeutic applications in several areas where TRPV4 is implicated. These areas include:
Pain and Inflammation: TRPV4 antagonism is being considered for the treatment of inflammatory and neuropathic pain. researchgate.net
Bladder Dysfunction: Studies using TRPV4 agonists like 4α-PDD and GSK1016790A, as well as antagonists like HC-067047, suggest that bladder dysfunctions may be targeted by modulating TRPV4. researchgate.netwikipedia.org
Pulmonary Conditions: Ventilator-induced lung injury has emerged as a potential indication for TRPV4 antagonists. researchgate.net TRPV4 also contributes to serotonin-induced pulmonary vasoconstriction. nih.gov
Cardiovascular Disorders: TRPV4 agonists, including this compound and GSK1016790A, have been used in cardiovascular investigations due to the channel's role in cardiac cell structure and activity. mdpi.com
Neurological Functions: Astrocytic TRPV4 channels are involved in processes impaired in cerebral ischemia, suggesting a potential role for TRPV4 modulation in neurological conditions. mdpi.com
While this compound itself is in preclinical development, the research conducted with it and other TRPV4 modulators contributes to the broader understanding of TRPV4's pathophysiological roles and the potential for developing TRPV4-targeted therapies. researchgate.netmdpi.com
Investigation in Cardiovascular, Neurological, and Inflammatory Conditions
Investigations have explored the involvement of this compound and TRPV4 in cardiovascular, neurological, and inflammatory conditions. TRPV4 channels are expressed within the cardiovascular system, including in cardiomyocytes, endothelial cells, and smooth muscle cells, where they influence processes such as calcium homeostasis, electrical activity, contractility, and vascular permeability. nih.gov this compound has been utilized as a tool in cardiovascular investigations to study the functions of TRPV4. nih.govresearchgate.net Dysregulation of TRPV4 is implicated in several cardiac pathological processes, including fibrosis, hypertrophy, ischemia-reperfusion injuries, heart failure, myocardial infarction, and arrhythmia. nih.gov
In neurological research, TRPV4 channels are expressed in the brain and nervous system. researchgate.net Upregulation and sensitization of TRPV4 channels via cellular signaling pathways under certain pathological conditions can contribute to nervous system diseases. researchgate.net Studies have employed this compound to investigate the role of TRPV4 in neuronal function. For instance, this compound has been shown to induce long-term depression in the presence of an mGluR antagonist in studies exploring synaptic plasticity. researchgate.net
TRPV4 also plays a role in inflammatory conditions. basicmedicalkey.commdpi.com As a selective TRPV4 agonist, this compound has been used in research to understand the impact of TRPV4 activation on inflammatory responses. basicmedicalkey.commdpi.com Studies investigating the modulation of TRPV4 activity in macrophages, for example, have utilized selective agonists like this compound to explore their effects on inflammatory markers. mdpi.com
Exploration in Bone and Joint Disorders
The transient receptor potential vanilloid 4 channel is recognized as an important sensor in the musculoskeletal system, including in bone and joint tissues. nih.govresearchgate.netnih.gov Research has explored the potential therapeutic value of modulating TRPV4, including with agonists like this compound, in the context of bone loss and pain associated with inflammatory and neoplastic disorders. researchtrends.net However, some findings suggest that pharmacological activation of TRPV4 might enhance osteoclast formation in human bone marrow cultures. researchtrends.net
Studies investigating joint pain have utilized intraarticular injections of TRPV4 agonists, including this compound, in animal models. nih.govresearchgate.netnih.gov In one study involving rats, intraarticular application of this compound did not consistently alter the responses of A∂- and C-fibres to mechanical stimulation of the joint and did not induce ongoing activity. nih.govnih.gov However, another observation in the same study noted that this compound reduced the responses of C-fibres to noxious rotation, although this finding warranted further investigation due to this compound's potential effects on TRPM8. researchgate.netnih.gov
Role in Respiratory Diseases
TRPV4 channels are expressed in lung tissues and contribute to various physiological processes within the respiratory tract. mdpi.com Activation of TRPV4 can lead to an increase in intracellular calcium levels, which in turn can enhance ciliary beat frequency. mdpi.com This mechanism has been suggested as a potential pathway for alleviating obstructive pulmonary diseases. mdpi.com Conversely, activation of the TRPV4 ion channel in the lung has also been reported to exacerbate inflammation and hypersecretion of mucus in the airways. nih.gov Research utilizing TRPV4 modulators like this compound contributes to understanding the complex role of this channel in respiratory health and disease.
Key Properties of this compound
Future Directions and Unanswered Questions
Elucidation of Complete Signaling Cascades Downstream of TRPV4/TRPM8 Activation by RN-1747
While the activation of TRPV4 by agonists like this compound is known to induce calcium influx and subsequent intracellular signaling, the complete cascades downstream of both TRPV4 and TRPM8 modulation by this compound require further detailed investigation. TRPV4 activation leads to an outward rectifying cation current and intracellular Ca2+ signals dependent on extracellular Ca2+. mdpi.com Elevated intracellular Ca2+ can activate Ca2+-activated ion channels, enzymes, or trigger Ca2+ release from internal stores. mdpi.com Cell volume changes, sensed by TRPV4, can also lead to intracellular Ca2+ increases and activate downstream processes like the stimulation of Ca2+-activated ion channels, release of osmolytes, gliotransmitters, and arachidonic acid. mdpi.com In the context of viral replication, activation of TRPV4 by this compound has been shown to increase intracellular Ca2+ concentration, leading to the dissociation of DEAD box RNA helicase 1 (DDX1) from TRPV4, its transport, and binding to viral RNA, ultimately promoting viral translation. nih.gov
TRPM8 activation by cooling agents like menthol (B31143) and icilin (B1674354) triggers an intracellular signaling cascade that affects gene expression. mdpi.com Further research is needed to fully map these intricate pathways influenced by this compound's dual activity as a TRPV4 agonist and TRPM8 antagonist. Understanding these cascades is crucial for identifying key downstream effectors and potential therapeutic targets.
Investigation of Long-Term Effects and Potential Off-Target Activities Beyond Known TRP Channels
The long-term effects of chronic exposure to this compound and its potential off-target activities beyond TRPV4 and TRPM8 necessitate thorough investigation. While this compound shows selectivity over other TRP channels like TRPV1 and TRPV3, its effects on TRPM8 at relevant concentrations indicate a potential for off-target modulation within the TRP family itself. tocris.combio-techne.commedchemexpress.com
Studies evaluating TRPV4 antagonists like RN-1734 and HC-067047 have raised concerns about off-target effects at higher concentrations, including interference with voltage-dependent Ca2+ influx and downstream mechanisms in smooth muscle. nih.gov this compound has also shown interference with histamine (B1213489) signaling via the histamine H1 receptor in certain cell lines, an effect not attributed to its TRPM8 antagonism. nih.govresearchgate.net These findings highlight the importance of comprehensively assessing off-target effects of this compound on various ion channels, receptors, and signaling pathways to fully understand its pharmacological profile and potential side effects in long-term applications. nih.govnih.govresearchgate.nettandfonline.commdpi.com
Structural Refinement and Design of Next-Generation Modulators Based on this compound Scaffold
Further structural studies of TRPV4 and TRPM8, potentially in complex with this compound, are crucial for rational design of next-generation modulators with improved selectivity and efficacy. The recently unveiled cryo-EM structure of TRPV4 provides a valuable foundation for understanding the mechanism of action of existing modulators and guiding the development of new drugs. nih.gov
While this compound is a useful tool, its dual activity on TRPV4 and TRPM8 and potential off-target effects suggest the need for compounds with greater specificity. tocris.combio-techne.commedchemexpress.comnih.govresearchgate.net Understanding the precise binding sites and conformational changes induced by this compound on both TRPV4 and TRPM8 at a high resolution could inform the design of novel compounds based on the benzenesulfonamide (B165840) scaffold of this compound but with modified structures to enhance target specificity (either TRPV4 agonism or TRPM8 antagonism) and reduce off-target interactions. mdpi.comresearchgate.nettandfonline.comgoogle.comnih.gov This could involve structure-based computational approaches and iterative synthesis and testing of analogs.
Translational Potential and Pathway to Clinical Applications of TRPV4/TRPM8 Modulation
Evaluating the translational potential of modulating TRPV4 and TRPM8 with compounds like this compound and defining a clear pathway to clinical applications is a significant future direction. TRP channels, including TRPV4 and TRPM8, are considered promising targets for drug discovery in various diseases, such as pain, asthma, cancer, anxiety, cardiac hypertrophy, obesity, and metabolic disorders. researchgate.netnih.govmdpi.comnih.govresearchtrends.netpatsnap.com
This compound has been used in preclinical studies exploring conditions like diabetes-induced endothelial dysfunction, irritable bowel syndrome, and pulmonary hypertension. tocris.comnih.govresearchgate.net However, moving towards clinical applications requires addressing challenges such as ensuring target specificity, minimizing off-target effects, and conducting comprehensive safety and efficacy studies in relevant disease models and eventually in humans. nih.govnih.gov The development of more selective modulators, as discussed in Section 6.4, will be critical for realizing the translational potential. Furthermore, understanding the specific roles of TRPV4 and TRPM8 in human diseases, potentially through genetic studies and the use of patient-derived cells, will help prioritize indications for therapeutic intervention. embopress.orgencyclopedia.pub While some TRPV4 antagonists have entered early clinical trials, the pathway for agonists like this compound requires further exploration, including detailed pharmacokinetic and pharmacodynamic profiling and assessment in appropriate preclinical models that mirror human disease pathology more closely. nih.govresearchtrends.net
Q & A
Q. What are the key pharmacological properties of RN-1747, and how do they inform experimental design?
this compound is a dual-acting compound: a selective agonist of TRPV4 (EC50 values: 0.77 μM for hTRPV4, 4.0 μM for mTRPV4, and 4.1 μM for rTRPV4) and an antagonist of TRPM8 (IC50 = 4.0 μM) . To design experiments, researchers should:
- Use calcium imaging or patch-clamp electrophysiology to quantify TRPV4 activation and TRPM8 inhibition.
- Optimize concentrations based on species-specific EC50/IC50 values (e.g., 0.77 μM for human TRPV4 studies).
- Include controls with selective TRPV4 antagonists (e.g., HC-067047) and TRPM8 agonists (e.g., menthol) to validate target specificity .
Q. How can researchers validate this compound’s specificity for TRPV4 in complex biological systems?
- Perform knockdown/knockout experiments in cell lines or animal models to confirm TRPV4-dependent effects .
- Use TRPM8-specific agonists (e.g., icilin) to isolate this compound’s antagonistic activity and rule off-target effects .
- Combine this compound with pharmacological inhibitors of related ion channels (e.g., TRPA1 or TRPV1) to assess cross-reactivity .
Q. What experimental models are optimal for studying this compound’s role in mechanotransduction or inflammation?
- In vitro : Use primary sensory neurons or TRPV4-transfected HEK293 cells to measure calcium influx under mechanical stress .
- In vivo : Employ inflammatory pain models (e.g., CFA-induced arthritis) in rodents, with intra-articular this compound administration to assess nociceptive fiber responses .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s functional outcomes across studies?
- Case Example : this compound reduced noxious rotation responses in knee joint C-fibers, unlike other TRPV4 agonists (4αPDD, GSK 1016790A) .
- Methodology :
- Compare this compound’s off-target effects (e.g., TRPM8 antagonism) in parallel assays .
- Use mutant TRPV4 constructs (e.g., S824A mutation) to isolate structural determinants of agonist efficacy .
Q. What structural insights guide the rational design of this compound analogs with improved selectivity?
- The cryo-EM structure of this compound bound to mTRPV4 (PDB: 8JKM) reveals interactions with transmembrane helices S5-S6 and the pore loop .
- Approach :
- Perform molecular dynamics simulations to map ligand-channel binding stability.
- Synthesize analogs with modifications to the sulfonamide or chlorophenyl groups to enhance TRPV4 affinity .
Q. How does this compound’s dual activity (TRPV4 agonist/TRPM8 antagonist) complicate mechanistic studies in polymodal nociceptors?
- Strategy :
- Use TRPM8-knockout models to isolate TRPV4-specific effects in sensory neurons .
- Apply sequential pharmacological blockade: first inhibit TRPM8 with this compound, then activate TRPV4 with a non-overlapping agonist (e.g., GSK1016790A) .
Q. What methodological considerations apply to cross-species comparisons of this compound’s TRPV4 activation?
- Note species-specific EC50 differences: hTRPV4 (0.77 μM) vs. rodent isoforms (4.0–4.1 μM) .
- Use heterologous expression systems (e.g., Xenopus oocytes) to directly compare human and rodent TRPV4 responses under identical experimental conditions .
Q. How can researchers address discrepancies in this compound’s efficacy in wild-type vs. disease-state models?
- Example : Inflamed tissues may upregulate TRPV4 expression or modify lipid bilayer properties, altering this compound’s potency .
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
